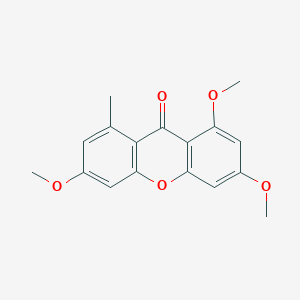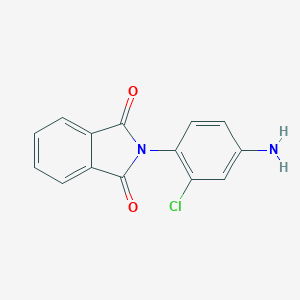
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where dysprosium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone. This compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications.
作用機序
Target of Action
The primary target of Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is lanthanide ions . The compound acts as a bidentate ligand , forming stable complexes with these ions .
Mode of Action
This compound interacts with its targets through O-additions and C-additions . It serves as an air-stable ligand for metal catalysts, facilitating various reactions .
Biochemical Pathways
The compound affects the biochemical pathways involving lanthanide ions . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
It’s known that the compound is astable, anhydrous reagent . Its bioavailability is likely influenced by its interactions with lanthanide ions and its role as a ligand for metal catalysts.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable complexes with lanthanide ions . These complexes can be used in various organic synthesis reactions and in the production of semiconductor materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its activity in the presence of oxygen
生化学分析
Biochemical Properties
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is known to act as a bidentate ligand, forming stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Molecular Mechanism
It is known to form stable complexes with lanthanide ions, which could potentially influence its interactions with biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl isobutyl ketone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques such as sublimation or chromatography are employed to ensure the product’s quality .
化学反応の分析
Types of Reactions
2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, especially in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes have a wide range of applications:
Chemistry: Used as ligands in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: Investigated for potential biological activities, including antibacterial properties.
Medicine: Explored for use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
類似化合物との比較
Similar Compounds
2,4-pentanedione: Another β-diketone with similar chelating properties but different steric and electronic characteristics.
1,3-diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and stability profiles.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different coordination chemistry.
Uniqueness
2,2,6,6-tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the stability and reactivity of its metal complexes. This makes it particularly useful in applications requiring stable and robust metal-ligand interactions .
特性
CAS番号 |
15522-69-7 |
|---|---|
分子式 |
C33H57DyO6 |
分子量 |
712.3 g/mol |
IUPAC名 |
dysprosium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
GUBCAZRJSYWFRI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3] |
Key on ui other cas no. |
15522-69-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)








